molecular formula C17H19F3N4O2S B3007917 N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine CAS No. 2415566-38-8

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine

Cat. No.: B3007917
CAS No.: 2415566-38-8
M. Wt: 400.42
InChI Key: ADXRSWTZHYJBHA-UHFFFAOYSA-N
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Description

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperidine and pyrimidine intermediates. The piperidine intermediate can be synthesized from piperidine-4-carboxylic acid and 3,5-difluorobenzenesulfonyl chloride under basic conditions . The pyrimidine intermediate is prepared by reacting 2,4,6-trimethylpyrimidine with fluorinating agents . The final step involves coupling these intermediates under specific conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors

Mechanism of Action

The mechanism of action of N-[1-(3,5-difluorobenzenesulfonyl)piperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(3,5-difluorophenyl)sulfonylpiperidin-3-yl]-5-fluoro-N,6-dimethylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O2S/c1-11-16(20)17(22-10-21-11)23(2)14-4-3-5-24(9-14)27(25,26)15-7-12(18)6-13(19)8-15/h6-8,10,14H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXRSWTZHYJBHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)N(C)C2CCCN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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